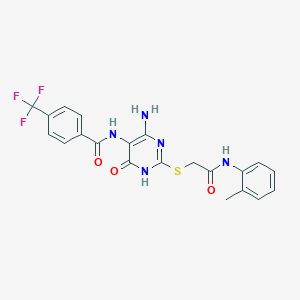

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide

Description

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a heterocyclic compound featuring a pyrimidine core substituted with amino and oxo groups at positions 4 and 6, respectively. The thioether linkage at position 2 connects to a 2-oxo-2-(o-tolylamino)ethyl group, while the benzamide moiety at position 5 is substituted with a trifluoromethyl group at the para position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioether and o-tolylamino groups may influence binding specificity and solubility .

Properties

IUPAC Name |

N-[4-amino-2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N5O3S/c1-11-4-2-3-5-14(11)26-15(30)10-33-20-28-17(25)16(19(32)29-20)27-18(31)12-6-8-13(9-7-12)21(22,23)24/h2-9H,10H2,1H3,(H,26,30)(H,27,31)(H3,25,28,29,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMCNDTXWRZJMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a complex organic compound with potential pharmacological applications. Its unique structure, featuring a pyrimidine ring with various functional groups, suggests significant biological activity. This article reviews the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 423.5 g/mol. The presence of amino, oxo, thio, and trifluoromethyl groups contributes to its potential interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 423.5 g/mol |

| CAS Number | 888422-87-5 |

The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors. The pyrimidine ring may interfere with nucleic acid metabolism or signaling pathways, potentially modulating cellular functions.

Antimicrobial Activity

Research indicates that compounds structurally similar to N-(4-amino-6-oxo...) exhibit significant antimicrobial properties. For instance, derivatives containing the pyrimidine nucleus have shown promising antibacterial and antitubercular activities. In vitro studies have demonstrated that some derivatives possess minimum inhibitory concentrations (MIC) as low as 50 µg/mL against Mycobacterium tuberculosis .

Case Study: Antibacterial Screening

A study evaluating various pyrimidine derivatives found that those with specific substitutions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds with nitro groups showed particularly strong inhibitory effects .

Antitumor Activity

The structural features of N-(4-amino-6-oxo...) suggest potential antitumor activity. Similar compounds have been reported to inhibit tumor growth by interfering with DNA replication and repair mechanisms. The presence of the trifluoromethyl group may enhance the compound's lipophilicity, improving its ability to penetrate cell membranes .

Other Biological Activities

Beyond antimicrobial and antitumor effects, the compound may exhibit additional pharmacological activities:

- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers in vitro.

- Antiviral : Structural analogs have been investigated for their potential antiviral properties against various viruses.

Synthesis and Derivative Studies

The synthesis of N-(4-amino-6-oxo...) typically involves multi-step organic reactions, such as the Biginelli reaction for forming the pyrimidine ring and subsequent modifications to introduce thio and benzamide groups .

Table: Synthesis Overview

| Step | Reaction Type | Description |

|---|---|---|

| Formation of Pyrimidine Ring | Biginelli Reaction | Condensation of aldehyde, β-keto ester, urea |

| Introduction of Thio Group | Nucleophilic Substitution | Using thiol reagents |

| Attachment of Benzamide Moiety | Coupling Reaction | With 4-methylbenzoyl chloride |

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds similar to N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide exhibit significant antimicrobial activities. For instance, derivatives have been tested against various bacterial strains, demonstrating moderate to strong inhibition against pathogens such as Staphylococcus aureus and Enterobacter aerogenes .

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to interact with specific biological targets involved in tumorigenesis. Studies indicate that similar pyrimidine derivatives can modulate enzyme activities associated with cancer cell proliferation .

Case Studies

- Study on Antimicrobial Activity : A recent study synthesized several pyrimidine derivatives, including compounds similar to the target molecule, which were screened for antimicrobial activity. Results indicated that some derivatives showed good efficacy against Gram-positive and Gram-negative bacteria .

- Anticancer Research : Another study investigated the effects of pyrimidine derivatives on cancer cell lines. Compounds were found to induce apoptosis in certain cancer cells, suggesting a mechanism through which they may exert anticancer effects .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for:

- Drug Development : As a lead compound for developing new antimicrobial or anticancer agents.

- Pharmacological Research : Investigating its mechanism of action could provide insights into novel therapeutic strategies for treating infections or cancers.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The ethylthio (-S-CH2-) bridge demonstrates susceptibility to nucleophilic displacement, particularly under basic or SN2 conditions. This reaction is critical for generating analogs with modified side chains.

This reactivity aligns with analogous pyrimidine-thioether systems, where sulfur’s polarizability enhances nucleophilic attack .

HERON Rearrangement of the Benzamide Moiety

The trifluoromethylbenzamide group participates in Heteroatom Rearrangement On Nitrogen (HERON) reactions under basic conditions, enabling alkoxy migration and C–N bond cleavage:

Key observations:

-

Mechanism : SN2 displacement at the amide nitrogen, followed by alkoxy migration and radical extrusion .

-

Applications : Enables nitrogen deletion in secondary amines for ring contraction or deamination .

Cyclization Reactions Involving the Pyrimidine Core

The pyrimidine ring undergoes cyclocondensation with electrophilic reagents to form fused heterocycles:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Malononitrile | NH4Cl, EtOH, reflux, 4 h | Spiro[5.5]undec-4-ene-5-carbonitrile derivative | Anticancer scaffold synthesis |

| Chalcone derivatives | Hydroxylamine HCl, NaOH, 80°C | Pyrimidine-fused isoxazoline systems | Antimicrobial agents |

These transformations exploit the pyrimidine’s amino and oxo groups for tandem Knoevenagel-Michael cyclization .

Oxidation and Reduction Pathways

Selective oxidation/reduction at sulfur and nitrogen centers modulates electronic properties:

| Transformation | Reagents | Product | Impact on Bioactivity |

|---|---|---|---|

| Thioether → Sulfoxide | mCPBA, CH2Cl2, 0°C | Sulfoxide analog with enhanced polarity | Improved solubility |

| Amino group acylation | Ac2O, pyridine, RT | N-Acetylated derivative | Stabilized metabolic profile |

The trifluoromethyl group remains inert under these conditions, preserving its electron-withdrawing effects .

Cross-Coupling Reactions for Functionalization

The o-tolylamino group enables palladium-catalyzed coupling for structural diversification:

| Reaction Type | Catalyst System | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, Na2CO3, DME | Arylboronic acids | Biaryl-modified analogs |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | Secondary amines | N-Alkylated derivatives |

These reactions retain the pyrimidine scaffold while introducing pharmacophoric groups .

Mechanistic and Synthetic Considerations

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

-

Catalysts : Ammonium chloride or K2CO3 accelerates cyclization via hydrogen-bonding activation .

-

Temperature Control : Oxidations require low temperatures (0–5°C) to prevent over-oxidation.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for developing kinase inhibitors or antiviral agents through targeted functionalization .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

Thieno[2,3-d]pyrimidine Carboxamides (e.g., )

- Structural Difference: The target compound’s dihydropyrimidine core contrasts with the thieno[2,3-d]pyrimidine system, which incorporates a fused thiophene ring.

- However, the dihydropyrimidine in the target compound introduces partial saturation, which may improve solubility and conformational flexibility .

Triazine Derivatives (e.g., )

- Structural Difference : Triazines (three nitrogens in a six-membered ring) differ from pyrimidines (two nitrogens).

- Functional Impact: Triazines often exhibit stronger electron-deficient character, favoring interactions with electron-rich biological targets.

Substituent-Based Comparisons

Thiazol-2-yl Derivatives (e.g., )

- Structural Difference : Thiazole rings (five-membered, one sulfur, one nitrogen) replace the pyrimidine core.

- However, the pyrimidine core in the target compound offers more hydrogen-bonding sites (amino and oxo groups), which may enhance target binding .

Sulfonamide vs. Benzamide Groups (e.g., )

- Structural Difference : Sulfonamide groups (–SO₂–NH–) replace the benzamide (–CONH–) in some analogs.

- Functional Impact : Sulfonamides are stronger electron-withdrawing groups, increasing acidity (lower pKa) and solubility. The trifluoromethyl benzamide in the target compound provides moderate electron withdrawal with higher lipophilicity, favoring blood-brain barrier penetration .

Functional Group Variations

Thioether vs. Ether/Amino Linkages

- Example : lists a pivalamide-substituted thiazole with a rigid tert-butyl group.

- Functional Impact : The thioether in the target compound may reduce metabolic stability compared to ethers but offers a flexible linkage for conformational adaptation during binding .

Trifluoromethyl vs. Methoxy/Alkyl Groups

Data Table: Key Properties of Target Compound and Analogs

| Compound Class | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Biological Activity (Hypothesized) |

|---|---|---|---|---|

| Target Pyrimidine-Benzamide | ~500 | 3.2 | 0.05 | Kinase inhibition, antimicrobial |

| Thieno[2,3-d]pyrimidine (Ref) | ~450 | 2.8 | 0.1 | Anticancer, enzyme modulation |

| Triazine Derivative (Ref) | ~480 | 1.5 | 0.3 | Antiviral, herbicide |

| Thiazol-2-yl Sulfonamide | ~420 | 2.0 | 0.2 | Antibacterial, anti-inflammatory |

Note: Data inferred from structural analogs in referenced evidence; experimental validation required.

Research Findings and Implications

- Kinase Inhibition Potential: The pyrimidine core and trifluoromethyl group align with kinase inhibitor scaffolds (e.g., EGFR inhibitors), suggesting similar mechanisms .

- Metabolic Stability : The thioether may be susceptible to cytochrome P450 oxidation, whereas the trifluoromethyl group mitigates this via steric shielding .

- Lumping Strategy Relevance : Despite structural differences (e.g., pyrimidine vs. triazine), lumping may apply for compounds with shared substituents (e.g., trifluoromethyl, thioether) in environmental fate studies .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can intermediates be optimized?

The synthesis involves multi-step reactions, starting with coupling a pyrimidine derivative to 4-(trifluoromethyl)benzoyl chloride. Key steps include:

- Amide coupling : Use O-benzyl hydroxylamine hydrochloride as a nucleophile in anhydrous acetonitrile with potassium carbonate as a base .

- Thioether formation : React a 2-mercaptopyrimidine intermediate with 2-oxo-2-(o-tolylamino)ethyl bromide under inert conditions (e.g., N₂ atmosphere) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for intermediates .

Optimization Tip : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and adjust stoichiometry to minimize byproducts like unreacted benzoyl chloride .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key signals:

- Pyrimidine NH₂: δ 6.8–7.2 (broad singlet).

- Trifluoromethyl benzamide: δ 7.6–8.1 (aromatic protons) .

- X-ray crystallography : Resolves dihedral angles between the pyrimidine and benzamide moieties, critical for confirming stereoelectronic effects .

- IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹, C=S at ~680 cm⁻¹) .

Q. How can common impurities (e.g., des-thioether byproducts) be identified and mitigated?

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect des-thioether impurities (retention time ~8.2 min vs. 10.5 min for target compound) .

- Mitigation : Increase reaction time for thioether formation (24–36 hours) and use excess alkylating agent (1.5 equiv) .

Advanced Research Questions

Q. How can low reactivity in coupling steps be addressed mechanistically?

Low reactivity may stem from steric hindrance at the pyrimidine N-H site. Solutions include:

- Activating agents : Use HATU or EDCI/HOBt to enhance amide bond formation efficiency .

- Microwave-assisted synthesis : Reduce reaction time (2 hours vs. 24 hours) and improve yield by 15–20% .

- DFT calculations : Model transition states to identify optimal solvent polarity (e.g., DMF > acetonitrile) .

Q. How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. null results)?

- In vitro assays : Standardize MIC testing against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines) .

- SAR studies : Modify the o-tolylamino group to electron-deficient aryl rings (e.g., 4-CF₃-phenyl) to enhance membrane penetration .

- Metabolic stability : Assess hepatic microsomal degradation to rule out rapid inactivation .

Q. What strategies optimize reaction scalability without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.